Cas no 2378490-52-7 (rac-(3R,4R)-4-phenoxyoxolan-3-amine)
rac-(3R,4R)-4-phenoxyoxolan-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 2378490-52-7
- rac-(3R,4R)-4-phenoxyoxolan-3-amine
- EN300-7461557
-
- Inchi: 1S/C10H13NO2/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m1/s1
- InChI Key: ZZOFILMOPYGNSQ-ZJUUUORDSA-N
- SMILES: O1C[C@H]([C@H](C1)OC1C=CC=CC=1)N
Computed Properties
- Exact Mass: 179.094628657g/mol
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 44.5Ų
rac-(3R,4R)-4-phenoxyoxolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7461557-0.05g |
rac-(3R,4R)-4-phenoxyoxolan-3-amine |
2378490-52-7 | 95.0% | 0.05g |
$768.0 | 2025-03-11 | |
| Enamine | EN300-7461557-0.1g |
rac-(3R,4R)-4-phenoxyoxolan-3-amine |
2378490-52-7 | 95.0% | 0.1g |
$804.0 | 2025-03-11 | |
| Enamine | EN300-7461557-0.25g |
rac-(3R,4R)-4-phenoxyoxolan-3-amine |
2378490-52-7 | 95.0% | 0.25g |
$840.0 | 2025-03-11 | |
| Enamine | EN300-7461557-0.5g |
rac-(3R,4R)-4-phenoxyoxolan-3-amine |
2378490-52-7 | 95.0% | 0.5g |
$877.0 | 2025-03-11 | |
| Enamine | EN300-7461557-1.0g |
rac-(3R,4R)-4-phenoxyoxolan-3-amine |
2378490-52-7 | 95.0% | 1.0g |
$914.0 | 2025-03-11 | |
| Enamine | EN300-7461557-2.5g |
rac-(3R,4R)-4-phenoxyoxolan-3-amine |
2378490-52-7 | 95.0% | 2.5g |
$1791.0 | 2025-03-11 | |
| Enamine | EN300-7461557-5.0g |
rac-(3R,4R)-4-phenoxyoxolan-3-amine |
2378490-52-7 | 95.0% | 5.0g |
$2650.0 | 2025-03-11 | |
| Enamine | EN300-7461557-10.0g |
rac-(3R,4R)-4-phenoxyoxolan-3-amine |
2378490-52-7 | 95.0% | 10.0g |
$3929.0 | 2025-03-11 |
rac-(3R,4R)-4-phenoxyoxolan-3-amine Related Literature
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on rac-(3R,4R)-4-phenoxyoxolan-3-amine
Research Brief on rac-(3R,4R)-4-phenoxyoxolan-3-amine (CAS: 2378490-52-7): Recent Advances and Applications
The compound rac-(3R,4R)-4-phenoxyoxolan-3-amine (CAS: 2378490-52-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its oxolane (tetrahydrofuran) ring and phenoxy substituent, has emerged as a promising scaffold for drug discovery due to its unique structural features and potential biological activities. Recent studies have explored its synthetic routes, stereochemical properties, and applications in medicinal chemistry, particularly as a building block for bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of rac-(3R,4R)-4-phenoxyoxolan-3-amine via a palladium-catalyzed kinetic resolution, achieving >99% enantiomeric excess. The researchers highlighted its role as a key intermediate in the synthesis of novel G protein-coupled receptor (GPCR) modulators, with potential applications in neurological disorders. The compound's ability to adopt a semi-rigid conformation was found to enhance binding affinity to target proteins, as confirmed by X-ray crystallography studies of derived complexes.
In pharmacological investigations, derivatives of rac-(3R,4R)-4-phenoxyoxolan-3-amine have shown remarkable selectivity as serotonin receptor (5-HT2A) antagonists. A recent patent application (WO2023056421) disclosed a series of optimized compounds based on this scaffold exhibiting improved blood-brain barrier penetration and reduced off-target effects compared to existing therapeutics. Molecular docking simulations revealed that the oxolane ring's oxygen atom forms critical hydrogen bonds with conserved residues in the receptor's binding pocket.
Metabolic stability studies of rac-(3R,4R)-4-phenoxyoxolan-3-amine derivatives have yielded promising results. A 2024 publication in Drug Metabolism and Disposition reported enhanced microsomal stability (t1/2 > 120 minutes in human liver microsomes) through strategic N-substitution, addressing earlier concerns about rapid oxidative metabolism. These findings position the compound as a viable lead for CNS-targeted drug development programs.
The synthetic versatility of rac-(3R,4R)-4-phenoxyoxolan-3-amine has been further demonstrated in recent work on antibiotic adjuvants. Researchers at Imperial College London incorporated this scaffold into β-lactamase inhibitors, showing synergistic effects with conventional antibiotics against multidrug-resistant bacterial strains (Nature Chemistry, 2024). The phenoxy group's electron-donating properties were found to modulate the compound's reactivity in enzymatic environments.
Ongoing clinical investigations (Phase I/II trials) are evaluating rac-(3R,4R)-4-phenoxyoxolan-3-amine derivatives for neurodegenerative diseases, with preliminary data suggesting favorable safety profiles and target engagement biomarkers. The compound's development trajectory exemplifies modern fragment-based drug design approaches, combining computational modeling with empirical optimization to address complex therapeutic challenges in chemical biology and medicine.
2378490-52-7 (rac-(3R,4R)-4-phenoxyoxolan-3-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)